(Z)-Dodec-3-en-1-ol
Overview
Description
(Z)-Dodec-3-en-1-ol, also known as Z3-12:OH, is an unsaturated alcohol that belongs to the family of pheromones. It is used by insects, such as moths, to communicate with each other for mating purposes. This compound has also been found to have various scientific research applications, including its use as a biosynthetic precursor for the production of other compounds.
Scientific Research Applications
Pheromone Identification in Termites
(Z)-Dodec-3-en-1-ol has been extensively studied for its role as a pheromone in various termite species. For instance, it was identified as the major component of the trail-following pheromone in the fungus-growing termite Macrotermes annandalei. This compound was found to be secreted in high quantities by worker termites and plays a crucial role in guiding termite movement and behavior (Peppuy et al., 2001). Similarly, (Z)-Dodec-3-en-1-ol was also identified as a key component of the trail-following pheromone in various species of the Kalotermitidae family, indicating its widespread role across different termite families (Sillam-Dussès et al., 2009).
Role in Insect Reproduction and Behavior
Apart from its role in trail-following, (Z)-Dodec-3-en-1-ol has been studied in the context of insect reproduction and interspecies interaction. In the termite Ancistrotermes dimorphus, it was identified in the female sex pheromone gland and found to have a significant impact on male attraction, although its exact role in natural concentrations remains unclear (Wen et al., 2015). Additionally, the compound's potential in influencing termite interaction with other species was suggested, highlighting its multifaceted role in termite ecology.
Synthesis and Chemical Studies
There has been significant research into the synthesis and chemical properties of (Z)-Dodec-3-en-1-ol and its analogs. Studies like those conducted by Rodefeld and Tochtermann (1998) have explored efficient synthesis methods, which are crucial for its application in further biological studies and potentially in pest control strategies (Rodefeld & Tochtermann, 1998).
Other Applications
Research into (Z)-Dodec-3-en-1-ol also extends into areas like material science and environmental sensing. For example, Procek et al. (2018) investigated conducting graft copolymers with side-chains like dodec-1-en for their potential in NO2 gas sensing, highlighting the broader applications of compounds related to (Z)-Dodec-3-en-1-ol in technology and environmental monitoring (Procek et al., 2018).
properties
IUPAC Name |
(Z)-dodec-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGQTWOHKASHQU-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885535 | |
Record name | 3-Dodecen-1-ol, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Dodec-3-en-1-ol | |
CAS RN |
32451-95-9 | |
Record name | (3Z)-3-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32451-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dodecen-1-ol, (3Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dodecen-1-ol, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Dodecen-1-ol, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-dodec-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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